molecular formula C5H12O11P2 B3434752 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine CAS No. 24807-85-0

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine

Cat. No.: B3434752
CAS No.: 24807-85-0
M. Wt: 310.09 g/mol
InChI Key: YAHZABJORDUQGO-UHFFFAOYSA-N
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Description

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine is a nucleoside analog where the adenine base is attached to a 2-amino-2-deoxy-d-xylofuranose sugar. This compound is of significant interest in biochemical research due to its structural similarity to naturally occurring nucleosides, which allows it to interact with various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine typically involves the glycosylation of adenine with a suitably protected 2-amino-2-deoxy-d-xylofuranose derivative. A common method includes:

    Protection of the Sugar: The hydroxyl groups of d-xylofuranose are protected using acyl or silyl groups.

    Glycosylation: The protected sugar is reacted with adenine in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the glycosidic bond.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the sugar moiety or the adenine base.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides, imines.

    Reduction Products: Amino alcohols, deoxy derivatives.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a model compound for studying glycosylation reactions and nucleoside chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It is also employed in the investigation of enzyme-substrate interactions involving nucleosides.

Medicine

Medically, this compound is explored for its potential antiviral and anticancer properties. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It is also utilized in the synthesis of diagnostic agents and biochemical probes.

Mechanism of Action

The mechanism of action of 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets enzymes involved in nucleoside metabolism, such as kinases and polymerases, thereby inhibiting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a ribose sugar.

    2’-Deoxyadenosine: A nucleoside analog with a deoxyribose sugar.

    3’-Deoxyadenosine: Another analog with a deoxyribose sugar lacking a hydroxyl group at the 3’ position.

Uniqueness

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine is unique due to the presence of an amino group at the 2’ position of the sugar, which imparts distinct chemical and biological properties. This modification allows for unique interactions with enzymes and nucleic acids, making it a valuable tool in research and drug development.

Properties

CAS No.

24807-85-0

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

IUPAC Name

(2,3-dihydroxy-4-oxo-5-phosphonooxypentyl) dihydrogen phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

YAHZABJORDUQGO-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
Reactant of Route 2
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
Reactant of Route 3
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
Reactant of Route 4
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
Reactant of Route 5
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine
Reactant of Route 6
9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine

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